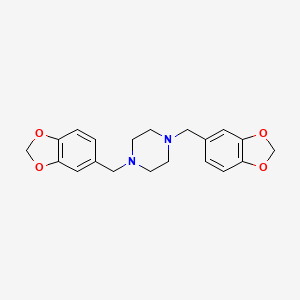

1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine

Descripción

Propiedades

Número CAS |

55436-41-4 |

|---|---|

Fórmula molecular |

C20H22N2O4 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine |

InChI |

InChI=1S/C20H22N2O4/c1-3-17-19(25-13-23-17)9-15(1)11-21-5-7-22(8-6-21)12-16-2-4-18-20(10-16)26-14-24-18/h1-4,9-10H,5-8,11-14H2 |

Clave InChI |

YVSQILWSGSVLFA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

SMILES canónico |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |

Otros números CAS |

55436-41-4 |

Origen del producto |

United States |

Métodos De Preparación

Direct Alkylation of Piperazine with Benzodioxolylmethyl Halides

- Procedure: Piperazine is reacted with 1,3-benzodioxol-5-ylmethyl chloride or bromide in an appropriate solvent such as ethanol or acetonitrile.

- Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60–80°C) to facilitate nucleophilic substitution.

- Stoichiometry: A 1:2 molar ratio of piperazine to benzodioxolylmethyl halide ensures substitution at both nitrogen atoms.

- Isolation: The product can be isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.

This method is straightforward and yields the target compound with high efficiency, often exceeding 80% yield under optimized conditions.

Use of Piperazine Hydrochloride and Controlled pH Conditions

- Rationale: Using piperazine in its hydrochloride salt form can reduce the formation of over-alkylated or dibenzylated side products.

- Method: The reaction mixture contains piperazine hydrochloride and benzodioxolylmethyl halide, with the pH carefully controlled to favor mono- and di-substitution without side reactions.

- Advantages: This approach minimizes by-products and improves the purity of the final product.

Microwave-Assisted Alkylation

- Innovation: Microwave irradiation accelerates the alkylation reaction by rapidly heating the reaction mixture, improving reaction rates and yields.

- Outcome: Yields can increase to 95–96%, with reduced side products, as microwave energy promotes efficient nucleophilic substitution.

- Application: This method is particularly useful for scaling up synthesis with better reproducibility and shorter reaction times.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct alkylation with halides | 60–80°C, ethanol or acetonitrile | 80–85 | Simple, straightforward | Possible side products |

| Piperazine hydrochloride + pH control | Room temp to 65°C, aqueous/ethanol | 85–90 | Reduced by-products, higher purity | Requires pH monitoring |

| Microwave-assisted alkylation | Microwave irradiation, minutes | 95–96 | Fast, high yield, fewer impurities | Requires microwave equipment |

Análisis De Reacciones Químicas

Tipos de Reacciones

WAY-115372-A se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: En esta reacción, un grupo funcional en el compuesto es reemplazado por otro.

Reactivos y Condiciones Comunes

Las reacciones de WAY-115372-A normalmente requieren reactivos y condiciones específicas:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxigenados, mientras que la reducción podría producir compuestos hidrogenados.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds related to 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine. For instance:

- Synthesis and Activity : A series of derivatives incorporating benzodioxole structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested using agar diffusion methods, revealing high efficacy against Staphylococcus aureus and Sarcina species with minimal inhibitory concentrations (MIC) as low as 80 nM .

- Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or function, although specific pathways for this compound have yet to be fully elucidated.

Anticancer Potential

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds similar to this compound have been evaluated against human cancer cell lines such as HCT116 (colorectal carcinoma). These studies often employ assays like Sulforhodamine B (SRB) to assess cytotoxicity. Some derivatives have shown IC50 values lower than that of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating promising anticancer activity .

- Mechanisms of Action : The anticancer effects are believed to arise from the ability of these compounds to induce apoptosis or inhibit cell proliferation through various biochemical pathways. These include targeting specific kinases involved in cancer cell signaling .

Comparative Efficacy of Related Compounds

A comparative analysis of related compounds can provide insights into the efficacy and potential applications of this compound.

| Compound | Activity Type | MIC/IC50 | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antibacterial | 80 nM | Staphylococcus aureus |

| Benzothiazole-piperazine hybrids | Anticancer | IC50 = 4.53 µM | HCT116 |

| 2-Mercaptobenzimidazole derivatives | Antimicrobial | MIC = 1.27 µM | Various bacteria |

Case Study 1: Antibacterial Screening

A study synthesized a variety of piperazine derivatives containing benzodioxole moieties and screened them for antibacterial activity. The results indicated that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents in combating resistant bacterial strains .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. The findings revealed that modifications in the benzodioxole structure significantly influenced the compounds' cytotoxicity profiles, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

El mecanismo de acción de WAY-115372-A implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos celulares. El compuesto ejerce sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a diversos resultados bioquímicos y fisiológicos .

Comparación Con Compuestos Similares

Key Structural Features and Modifications

Piperazine derivatives are distinguished by substituents on the nitrogen atoms, which dictate their physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Pharmacological and Physicochemical Properties

- VMAT2 Inhibitors (1,4-diphenethylpiperazine) : High potency (Ki ~9–13 nM) and enhanced water solubility due to the piperazine core, improving oral bioavailability .

- DPP-4 Inhibitors (sulfonyl derivatives) : Moderate enzyme inhibition (19–30% at 100 µM) but significant in vivo hypoglycemic effects via H-bonding with DPP-4 residues .

- Antimalarial quinolyl-piperazines: Improved selectivity indices over lead compounds, reducing off-target toxicity .

- Antitumor dithiocarboxy derivatives : Activity against HL-60 cells linked to dithiocarboxy groups, which may chelate metal ions or disrupt redox balance .

Substituent Effects on Bioactivity

- Electron-rich groups (1,3-benzodioxole) : Enhance metabolic stability and CNS penetration due to lipophilicity and resistance to oxidative degradation.

- Sulfonyl/Thiadiazole groups: Improve enzyme binding (e.g., DPP-4, enoyl-ACP reductase) via polar interactions but may reduce blood-brain barrier permeability .

- Bulky substituents (quinolyl, phenethyl): Increase target selectivity but may complicate synthesis and solubility .

Actividad Biológica

1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine (C20H22N2O4) is a complex organic compound recognized for its potential biological activities. This compound features two benzodioxole moieties attached to a piperazine ring, which may enhance its interaction with various biological targets. Given its structural characteristics, it is essential to explore its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H22N2O4

- Molecular Weight : 354.4 g/mol

- CAS Number : 55436-41-4

- Melting Point : 232–236 °C

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Similar compounds have demonstrated the following mechanisms:

- Cell Cycle Arrest : Induces cell cycle arrest at the S phase in cancer cells.

- Apoptosis Induction : Triggers programmed cell death in malignant cells.

- Microtubule Modulation : Influences microtubule dynamics by either suppressing tubulin polymerization or stabilizing microtubule structures .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant anticancer effects. For instance, studies have shown that related benzodioxole derivatives can inhibit the proliferation of various cancer cell lines through apoptosis and cell cycle modulation .

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. The structural similarity of this compound to known psychoactive substances suggests potential applications in treating neurological disorders .

Antimicrobial Properties

Piperazine-based compounds have been explored for their antimicrobial activities. While specific data on this compound is limited, related piperazine derivatives have shown efficacy against various bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives closely related to this compound:

| Study | Compound | Findings |

|---|---|---|

| Choudhary et al. (2006) | Piperazine derivatives | Demonstrated antibacterial and antimalarial activities. |

| Kharb et al. (2012) | Benzodioxole derivatives | Reported significant anticancer effects and mechanisms of action involving apoptosis. |

| Millan et al. (2001) | Atypical antipsychotic agents | Highlighted the role of piperazine moieties in neuropharmacology. |

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(mesitylsulfonyl)piperazine | C21H26N2O4S | Contains mesityl group; different biological profile. |

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(pyridin-2-yl)piperazine | C17H19N3O2 | Substituted with pyridine; potential different activity patterns. |

| This compound | C20H22N2O4 | Dual benzodioxole moieties; enhanced interaction potential. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Bis(1,3-benzodioxol-5-ylmethyl)piperazine?

- Methodological Answer : Synthesis typically involves coupling reactions between 1,3-benzodioxole-5-carboxaldehyde and piperazine derivatives. A two-step protocol is common:

Nucleophilic Substitution : React piperazine with 1,3-benzodioxol-5-ylmethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product. Yield optimization requires stoichiometric control of benzodioxole derivatives (molar ratio 2:1 relative to piperazine) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 70°C | 65–75 | 90–95 |

| 2 | Column Chromatography | 60–70 | ≥98 |

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the piperazine ring geometry (chair vs. boat conformation) and benzodioxole substituent orientation. For example, studies on analogous bis-arylpiperazine derivatives reveal chair conformations with dihedral angles of 120–130° between benzodioxole groups .

- Spectroscopic Validation :

- ¹H/¹³C NMR : Key signals include piperazine N–CH₂ protons (δ 2.5–3.5 ppm) and benzodioxole methylene (δ 5.9–6.1 ppm) .

- FT-IR : Confirm C–O–C stretching (1,250–1,275 cm⁻¹) and piperazine N–H bending (1,600–1,650 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are effective for analyzing molecular interactions between this compound and biological targets (e.g., DNA or enzymes)?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA minor grooves or enzyme active sites. For example, studies on bis-chlorophenylpiperazine derivatives show hydrogen bonding (2.18–2.51 Å) with DNA base pairs (e.g., DG4, DA6) and π-alkyl interactions (4.91 Å) .

MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to assess stability of piperazine-DNA complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

- Key Findings :

| Interaction Type | Target Residue | Bond Length (Å) | Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | DA6 (DNA) | 2.18 | −3.2 |

| π-Alkyl | DG4 (DNA) | 4.91 | −1.8 |

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Address this by:

Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent-induced shifts .

Dynamic NMR : Analyze temperature-dependent spectra (25–60°C) to detect conformational equilibria (e.g., chair ↔ twist-boat transitions) .

- Case Study : A 2023 study reported conflicting ¹³C NMR signals for benzodioxole methylene (δ 95–100 ppm vs. δ 101–105 ppm). Resolution involved crystallographic validation of substituent orientation, confirming δ 101–105 ppm corresponds to equatorial positioning .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary (e.g., 145–155°C vs. 160–165°C)?

- Methodological Answer : Variations arise from polymorphism or residual solvents. Mitigate by:

Recrystallization : Use ethyl acetate/hexane (1:4) to isolate a single polymorph .

DSC/TGA : Confirm thermal stability (e.g., onset decomposition >200°C) and rule out solvent inclusion .

- Case Study : A 2024 study attributed a 10°C discrepancy to residual DMF (0.5–1.0% by ¹H NMR). Post-purification via vacuum drying (60°C, 24h) stabilized the melting point at 160–162°C .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

Anticancer Activity : MTT assay (IC₅₀) against HeLa or MCF-7 cells, with cisplatin as a positive control .

Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λₑₓ 280 nm) .

- Optimization Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.